2-Bromo-N-tert-butyl-N-phenyl-acetamide
Description
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-bromo-N-tert-butyl-N-phenylacetamide |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)14(11(15)9-13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
XUQQMVOFSOETSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Bromoacetamides
Physicochemical Properties
Melting points, solubility, and chromatographic behavior vary significantly with substituents:
- Melting Points: Derivatives with aromatic substituents (e.g., 2-Bromo-N-(4-bromophenyl)acetamide, ) exhibit higher melting points (~150–200°C) due to π-π stacking, whereas alkyl-substituted analogs like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide ( ) melt at 75°C. The tert-butyl group in the target compound may lower melting points compared to aromatic analogs.
- Chromatographic Behavior : Rf values in TLC (e.g., 0.32 for compound 30 in ) correlate with polarity; bulkier substituents like tert-butyl may reduce mobility.
- Computational Properties : For 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide, XLogP3 = 1.7 ( ) suggests moderate lipophilicity, whereas the tert-butyl group may increase logP, enhancing membrane permeability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2-Bromo-N-tert-butyl-N-phenyl-acetamide?
- Methodological Answer : The synthesis of brominated acetamide derivatives typically involves halogenation (e.g., bromination) followed by amide coupling. For example, derivatives like 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]-acetamide (82% yield) were synthesized using column chromatography with ethyl acetate/petroleum ether mixtures for purification . Adjusting solvent polarity (e.g., 50% ethyl acetate) can improve yield and purity. Melting points (e.g., 164–166°C) and NMR/MS data should be used to confirm structural integrity.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H NMR : Analyze peaks for tert-butyl (δ ~1.3 ppm, singlet), bromoacetamide (δ ~3.8–4.0 ppm, CH2Br), and aromatic protons (δ ~7.0–7.5 ppm) .
- X-ray crystallography : Resolve bond angles and spatial arrangement. For example, related bromoacetamides exhibit planar amide groups and intermolecular hydrogen bonding (N–H···O), critical for stability .
Q. What are the key stability considerations for storing brominated acetamides?
- Methodological Answer : Store under inert conditions (argon/vacuum) at –20°C to prevent hydrolysis of the bromoacetamide moiety. Monitor degradation via HPLC or TLC, as bromine substituents may undergo nucleophilic substitution in humid environments .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer : Use kinetic studies and isotopic labeling (e.g., D2O for proton exchange). For bromoacetamides, SN2 mechanisms are common due to the electrophilic α-carbon. Computational methods (DFT) can model transition states and activation energies .
Q. What strategies resolve contradictions in biological activity data for bromoacetamide derivatives?
- Methodological Answer : Address discrepancies (e.g., variable enzyme inhibition) by:
- Dose-response assays : Ensure consistent IC50 measurements across replicates.
- Structural analogs : Compare activities of derivatives like 2-Iodo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]-acetamide to isolate halogen-specific effects .
- Meta-analysis : Cross-reference data from crystallography (e.g., binding pocket interactions) and bioassays .
Q. How to design bioactivity studies for bromoacetamides targeting antimicrobial or anticoagulant pathways?
- Methodological Answer :
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative strains. Derivatives like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide show structural mimicry of benzylpenicillin, enabling β-lactamase resistance studies .
- Coagulation factor inhibition : Test thrombin generation assays for compounds like N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, which target Factor Xa .
Data Analysis & Validation
Q. How should researchers interpret conflicting crystallographic and spectroscopic data?
- Methodological Answer :
- Cross-validation : Compare X-ray-derived bond lengths (e.g., C–Br: ~1.9 Å) with DFT-calculated values. Discrepancies >0.05 Å may indicate crystal packing effects .
- Dynamic NMR : Resolve rotational barriers in tert-butyl groups, which may cause splitting in NMR but not in static crystal structures .
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in bromoacetamides?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
